molecular formula C8H5ClF2O B13562226 2-(3-Chloro-2,6-difluorophenyl)acetaldehyde

2-(3-Chloro-2,6-difluorophenyl)acetaldehyde

Cat. No.: B13562226
M. Wt: 190.57 g/mol
InChI Key: PITZVTYVEPDLQR-UHFFFAOYSA-N
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Description

2-(3-Chloro-2,6-difluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5ClF2O It is a derivative of acetaldehyde, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,6-difluorophenyl)acetaldehyde typically involves the chlorination and fluorination of phenylacetaldehyde derivatives. One common method is the reaction of 3-chloro-2,6-difluorobenzene with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,6-difluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(3-Chloro-2,6-difluorophenyl)acetic acid.

    Reduction: 2-(3-Chloro-2,6-difluorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehyde derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-2,6-difluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,6-difluorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine and fluorine atoms on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2,6-difluorophenyl)acetic acid
  • 2-(3-Chloro-2,6-difluorophenyl)ethanol
  • 3-Chloro-2,6-difluorobenzaldehyde

Uniqueness

2-(3-Chloro-2,6-difluorophenyl)acetaldehyde is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)acetaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2,4H,3H2

InChI Key

PITZVTYVEPDLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC=O)F)Cl

Origin of Product

United States

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